molecular formula C18H12N2O B13878477 3-Phenylpyrimido[2,1-a]isoquinolin-4-one

3-Phenylpyrimido[2,1-a]isoquinolin-4-one

Cat. No.: B13878477
M. Wt: 272.3 g/mol
InChI Key: HQTWYXOFCGGLQF-UHFFFAOYSA-N
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Description

3-Phenylpyrimido[2,1-a]isoquinolin-4-one is a heterocyclic compound featuring a fused pyrimidine-isoquinoline scaffold with a phenyl substituent at the 3-position. These include phosphodiesterase (PDE) inhibition, DNA-dependent protein kinase (DNA-PK) inhibition, and antiparasitic activity . The phenyl group at position 3 may confer distinct physicochemical and biological properties compared to other substituents, such as chloro, morpholino, or methoxy groups, which are discussed in detail below.

Properties

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

3-phenylpyrimido[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C18H12N2O/c21-18-16(13-6-2-1-3-7-13)12-19-17-15-9-5-4-8-14(15)10-11-20(17)18/h1-12H

InChI Key

HQTWYXOFCGGLQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C4=CC=CC=C4C=CN3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrimido[2,1-a]isoquinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-aminobenzaldehyde with a suitable pyrimidine derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpyrimido[2,1-a]isoquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenylpyrimido[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[2,1-a]isoquinolin-4-one derivatives exhibit significant pharmacological diversity depending on substituent type and position. Key compounds are compared in Table 1, with structural and functional analyses provided thereafter.

Table 1: Comparative Analysis of Pyrimido[2,1-a]isoquinolin-4-one Derivatives

Compound Name Substituents Molecular Weight Biological Target IC₅₀/Activity Key Reference(s)
RPL554 (9,10-dimethoxy derivative) 2-(2,4,6-Trimethylphenylimino), 3-(N-carbamoyl-2-aminoethyl) 464.55 PDE3/4 inhibition Long-acting PDE3/4 inhibitor
RPL565 2-(2,6-Diisopropylphenoxy) 434.52 PDE3/4 inhibition Long-acting PDE3/4 inhibitor
2-Chloropyrimido[2,1-a]isoquinolin-4-one 2-Chloro 230.65 Intermediate/Unspecified Melting point: 197–199°C
Compound 401 (NU7163) 2-Morpholino 281.31 DNA-PK, mTOR DNA-PK IC₅₀: 0.28 μM
GSK3β Inhibitor (Example 1) 10-Bromo, 2-Pyridin-4-yl 419.22 GSK3β inhibition Neurodegenerative disease target
DNA-PK Inhibitor (NU7163 analog) 2-(2'-Methylmorpholino) ~295.34* DNA-PK IC₅₀: 0.19 μM

*Estimated based on structural similarity.

Structural and Functional Insights

Physicochemical Properties

  • Solubility: Polar substituents (e.g., morpholino) improve aqueous solubility, whereas hydrophobic groups (e.g., phenyl) may enhance membrane permeability .
  • Thermal Stability: 2-Chloro derivatives exhibit higher melting points (~197–199°C) compared to morpholino-substituted analogs, likely due to stronger crystal lattice interactions .

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